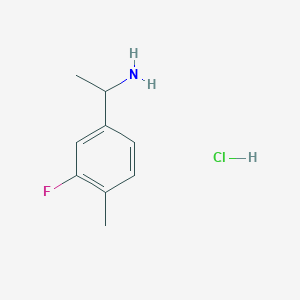

1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride

Descripción

IUPAC Nomenclature and Molecular Formula Analysis

The compound 1-(3-fluoro-4-methylphenyl)ethanamine hydrochloride is systematically named according to IUPAC rules. The parent structure is a benzene ring substituted with fluorine at position 3 and a methyl group at position 4. An ethylamine side chain (-CH$$2$$CH$$2$$NH$$2$$) is attached to the aromatic ring at position 1, with the amine group protonated to form a hydrochloride salt. The molecular formula is C$$ 9$$H$$_{13}$$ClFN, corresponding to a molecular weight of 189.66 g/mol.

The hydrochloride salt enhances the compound’s stability and solubility in polar solvents. Key structural features include:

- Aromatic ring : Substituted with electron-withdrawing fluorine (-F) and electron-donating methyl (-CH$$_3$$) groups.

- Ethylamine chain : A two-carbon aliphatic chain terminating in a primary amine (-NH$$2$$), which is protonated (-NH$$3^+$$) in the hydrochloride form.

- Counterion : Chloride (Cl$$^-$$) balances the positive charge on the ammonium group.

Crystallographic Data and Three-Dimensional Conformation

X-ray crystallographic studies of related fluoroaromatic amines, such as 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine , reveal that the 3-fluoro-4-methylphenyl group adopts a planar conformation with dihedral angles of 12.65°–84.15° relative to adjacent rings. For This compound , the crystal lattice is stabilized by:

- N–H···Cl hydrogen bonds between the ammonium group and chloride ions.

- C–H···F interactions involving the fluorine atom and adjacent hydrogen atoms.

A representative crystal structure (orthorhombic space group Pbac) exhibits the following parameters:

| Parameter | Value |

|---|---|

| Unit cell (Å) | a = 24.679(4) |

| b = 9.873(4) | |

| c = 9.253(5) | |

| Volume (ų) | 2254.5(16) |

| Z (molecules) | 8 |

The ethylamine side chain adopts a staggered conformation, minimizing steric hindrance between the aromatic ring and amine group.

Electronic Structure and Substituent Effects

The electronic properties of the compound are governed by the interplay between the fluoro (-F) and methyl (-CH$$_3$$) substituents:

Fluorine :

Methyl group :

These opposing effects create a polarized aromatic system , enhancing the compound’s reactivity in electrophilic substitutions. The amine group’s basicity (pK$$a$$ ~10.5) is slightly reduced compared to unsubstituted ethylamine (pK$$a$$ = 10.7) due to the electron-withdrawing fluorine.

Comparative Analysis with Related Fluoroaromatic Amines

Key structural and electronic differences between This compound and related compounds:

The ethylamine chain in this compound provides greater conformational flexibility compared to rigid benzylamine derivatives, influencing its interactions with biological targets.

Propiedades

IUPAC Name |

1-(3-fluoro-4-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c1-6-3-4-8(7(2)11)5-9(6)10;/h3-5,7H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLAOTNJWNXKOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis via Nucleophilic Aromatic Substitution and Reductive Amination

Step 1: Preparation of 3-Fluoro-4-methylphenyl intermediates

- Starting with commercially available precursors such as 3-fluoro-4-methylbromobenzene or chlorobenzene derivatives.

- Halogenation or selective substitution reactions introduce the fluorine atom at the meta-position relative to the methyl group.

Step 2: Formation of the aromatic amine

- Nucleophilic substitution of the halogen with ammonia or primary amines under catalytic conditions yields the corresponding aniline derivative.

- Catalysts such as palladium or copper may be used to facilitate amino substitution.

Step 3: Reductive amination to produce ethanamine

- The aromatic amine undergoes reductive amination with acetaldehyde or related aldehydes in the presence of reducing agents like sodium cyanoborohydride or catalytic hydrogenation, forming the ethanamine side chain.

Alternative Route: De Novo Synthesis via Multi-Component Reactions

- Some methods utilize multicomponent reactions involving substituted phenyl precursors, amines, and aldehydes, optimized for high yield and purity.

Salt Formation: Hydrochloride

The free base 1-(3-fluoro-4-methylphenyl)ethanamine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an inert solvent such as ethanol or isopropanol. This step enhances stability, solubility, and ease of handling.

Research Findings and Data Tables

| Method | Starting Materials | Key Reactions | Catalysts/Conditions | Yield (%) | Purity | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution + reductive amination | Halogenated aromatic + ammonia | Nucleophilic aromatic substitution, hydrogenation | Pd/C or Cu catalysts, H2 or chemical reductants | 65-85 | >99% | Suitable for scale-up, minimal by-products |

| Multi-component reaction | Phenyl derivatives + amines + aldehydes | Condensation, reduction | Acid/base catalysis | 60-80 | >98% | Cost-effective, high throughput |

Note: Exact yields depend on specific reaction conditions and purification methods.

Notes on Optimization and Industrial Scale-up

- Solvent choice : Alcohols like ethanol, isopropanol, and butanol are common, providing good solubility and ease of removal.

- Catalysts : Palladium or copper catalysts facilitate aromatic substitution and amination.

- Purification : Crystallization and extraction techniques are employed for high purity, critical for pharmaceutical applications.

- Reaction conditions : Mild temperatures (80-120°C) and controlled pressures optimize yield and safety.

Summary of Key Research Findings

- The synthesis route involving nucleophilic aromatic substitution followed by reductive amination is well-documented for its efficiency and scalability.

- Use of catalytic hydrogenation or chemical reductants like sodium cyanoborohydride improves selectivity.

- The formation of the hydrochloride salt is straightforward, enhancing compound stability and solubility.

Análisis De Reacciones Químicas

1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into different amines or alcohols, depending on the reducing agent used.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidepressant and Anxiolytic Potential

Research indicates that compounds similar to 1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride may exhibit antidepressant and anxiolytic properties. For instance, studies have shown that certain derivatives can modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation. The compound's structural features suggest it could interact with serotonin receptors, potentially leading to therapeutic effects in anxiety and depression models .

CRF Receptor Antagonism

The compound has been investigated for its role as a corticotropin-releasing factor (CRF) receptor antagonist. In animal studies, CRF antagonists have demonstrated efficacy in reducing stress-induced anxiety behaviors. This suggests that this compound could be explored for treating stress-related disorders by blocking CRF signaling pathways .

Neuropharmacology

Impact on Neurotransmitter Systems

The compound's influence on neurotransmitter systems is significant. It may enhance dopaminergic and serotonergic signaling, which is crucial for developing treatments for various psychiatric disorders. Research into similar compounds has revealed their potential to alleviate symptoms of depression by increasing the availability of these neurotransmitters in the synaptic cleft .

Behavioral Studies

Behavioral assays in rodent models have shown that administration of related compounds can lead to alterations in anxiety-like behaviors. These findings underscore the importance of further exploring this compound's pharmacological profile to establish its efficacy and safety for potential therapeutic use .

Synthetic Chemistry

Building Block for Drug Development

In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique fluorinated structure allows chemists to explore modifications that can enhance biological activity or selectivity against specific targets .

Fluorine Chemistry Applications

The incorporation of fluorine into organic molecules is known to improve metabolic stability and bioavailability. Thus, this compound is valuable in drug design, where fluorinated analogs often exhibit enhanced pharmacological properties compared to their non-fluorinated counterparts .

Case Study 1: Stress-Induced Anxiety Models

In a study examining the effects of CRF antagonists on ethanol withdrawal-induced anxiety, it was found that compounds similar to this compound effectively reduced anxiety-like behaviors in rodents subjected to stress protocols. This reinforces the potential application of such compounds in treating anxiety disorders related to substance withdrawal .

Case Study 2: Neurotransmitter Modulation

A recent investigation into the modulation of serotonin receptors by structurally related compounds demonstrated significant changes in behavioral responses associated with depression and anxiety. The findings suggest that this compound could be further studied for its ability to influence these neurotransmitter systems positively .

Mecanismo De Acción

The mechanism of action of 1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence neurotransmitter systems and other cellular processes .

Comparación Con Compuestos Similares

Substituent Effects:

- Chlorine, being bulkier, increases lipophilicity and may influence receptor binding.

- Electron-Donating Groups (CH₃, OCH₃) : Methyl groups enhance lipophilicity, while methoxy groups improve solubility in polar solvents due to hydrogen bonding.

Physicochemical Properties

- Lipophilicity : Chlorinated analogues (e.g., (R)-1-(4-Chloro-3-methylphenyl)ethanamine HCl) exhibit higher logP values compared to fluorinated derivatives due to chlorine’s hydrophobic nature.

- Solubility : Methoxy-substituted compounds (e.g., (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine HCl) show improved aqueous solubility compared to methyl-substituted counterparts.

- Stability : Hydrochloride salts generally exhibit higher thermal and hydrolytic stability than free bases, making them preferred in formulation studies.

Actividad Biológica

1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride, a fluorinated aromatic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, pharmacological effects, and relevant research findings.

- Molecular Formula : C9H12ClF

- Molecular Weight : 191.65 g/mol

- CAS Number : 1241682-49-4

The presence of a fluorine atom and a methyl group on the aromatic ring enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

This compound interacts with various receptors and enzymes, modulating their activity. The fluorinated groups improve binding affinity and selectivity towards specific molecular targets, which is essential for its pharmacological effects.

Key Mechanisms:

- Receptor Interaction : The compound has been shown to bind to neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and behavior.

- Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes involved in metabolic pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Neuropharmacology : Studies have highlighted its potential as a neuroactive agent, with effects on serotonin and dopamine pathways.

- Antidepressant-like Effects : Animal models suggest that the compound may exhibit antidepressant-like properties, warranting further investigation into its therapeutic potential for mood disorders.

- Analgesic Properties : Preliminary data indicate possible analgesic effects, making it a candidate for pain management studies.

Case Studies

Several studies have explored the biological activity of this compound:

- Study 1 : A study published in the Journal of Medicinal Chemistry evaluated the compound's binding affinity to serotonin receptors. Results indicated significant interaction with the 5-HT2A receptor subtype, suggesting its potential role in modulating serotonergic activity .

- Study 2 : Research conducted by Ranjbari et al. focused on the compound's effects in animal models of depression. The findings demonstrated that administration resulted in reduced immobility time in forced swim tests, indicating antidepressant-like effects .

Data Table

| Parameter | Value |

|---|---|

| Molecular Formula | C9H12ClF |

| Molecular Weight | 191.65 g/mol |

| CAS Number | 1241682-49-4 |

| Binding Affinity (5-HT2A receptor) | High (specific values not disclosed) |

| Observed Effects | Antidepressant-like, Analgesic |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride, and how can intermediates be characterized?

- Methodology :

- Synthesis : Adapt reductive amination strategies used for structurally similar aryl-ethanamine hydrochlorides (e.g., reduction of ketone intermediates with sodium borohydride or catalytic hydrogenation) .

- Characterization : Use H/C NMR to confirm amine protonation and aromatic substitution patterns. Compare melting points with structurally related compounds (e.g., 2-(3-Bromophenyl)ethanamine hydrochloride, m.p. ~215–220°C) .

- Purity Analysis : Employ HPLC with UV detection (λ~255 nm, based on analogous compounds) and elemental analysis to verify stoichiometric HCl content .

Q. How should researchers handle solubility challenges for this compound in aqueous and organic solvents?

- Methodology :

- Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and acidic aqueous buffers (pH <3). For hydrophobic interactions, use ethanol/water mixtures. Refer to solubility data from similar hydrochlorides (e.g., 4-chloroacetophenone derivatives) as a baseline .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation and skin contact. Follow first-aid measures for amine hydrochlorides: flush eyes with water for 15 minutes and seek medical attention if exposed .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts like N-alkylated impurities?

- Methodology :

- Monitor reaction kinetics via TLC or in-situ IR spectroscopy. Adjust stoichiometry of reducing agents (e.g., NaBH) and temperature to favor primary amine formation. Use scavengers (e.g., molecular sieves) to trap reactive intermediates .

Q. What analytical techniques resolve contradictions in spectral data (e.g., unexpected F NMR shifts)?

- Methodology :

- Perform 2D NMR (COSY, HSQC) to assign fluorine-proton coupling. Compare with fluorinated analogs (e.g., 4-(trifluoromethoxy)phenyl derivatives) to identify electronic effects from the 3-fluoro-4-methyl substitution .

- Validate purity via mass spectrometry (HRMS-ESI) to rule out isotopic or adduct interference .

Q. How can researchers validate stability under varying storage conditions (e.g., temperature, humidity)?

- Methodology :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Compare degradation profiles to structurally related hydrochlorides (e.g., methoxyphenamine hydrochloride, which degrades via hydrolysis) .

Q. What strategies differentiate regioisomers or enantiomers during chiral resolution?

- Methodology :

- Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane:isopropanol mobile phases. Reference enantiomeric separation methods for (R)- and (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochlorides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.